5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a cyanopyrazine moiety, a piperidine ring, and a thiophene-2-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the cyanopyrazine moiety: This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Attachment of the thiophene-2-sulfonamide group:
Bromination: The final step involves the bromination of the compound at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- 5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-amine
Uniqueness
The presence of the sulfonamide group in 5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide distinguishes it from similar compounds, potentially offering unique interactions and properties. This makes it a valuable compound for specific applications where sulfonamide functionality is desired.
Properties
IUPAC Name |
5-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNLZCOTOZOSAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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